4,4-Difluoro-1-(2-phenoxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-phenoxyethyl)piperidine is a chemical compound with the molecular formula C13H17F2NO It is characterized by the presence of two fluorine atoms attached to the piperidine ring and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-(2-phenoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-(2-phenoxyethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxyethyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
4,4-Difluoropiperidine: A simpler analog without the phenoxyethyl group.
4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of difluoro substitution.
3,3-Difluoropyrrolidine: A structurally related compound with a pyrrolidine ring.
Uniqueness: 4,4-Difluoro-1-(2-phenoxyethyl)piperidine is unique due to the presence of both the difluoro substitution and the phenoxyethyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,4-difluoro-1-(2-phenoxyethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)6-8-16(9-7-13)10-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHPMVXKHKPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.